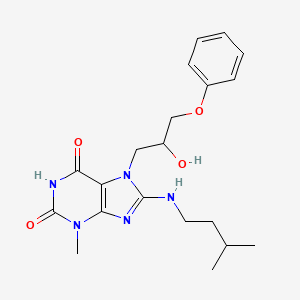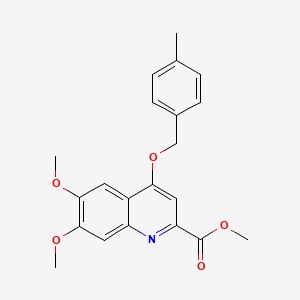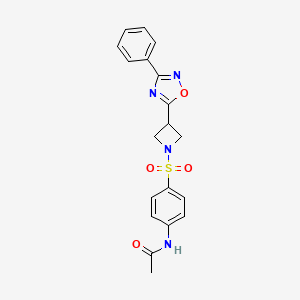
N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide” is a derivative of 1,2,4-oxadiazole . Oxadiazoles are five-membered heterocyclic molecules possessing two carbon, two nitrogen, and one oxygen atom . They exist in four regioisomeric forms and have been utilized in a wide range of applications .
Synthesis Analysis
The synthesis of N- and S-alkyl derivatives was carried out from 5-phenyl-1,3,4-oxadiazole-2-thiones and alkyl halides . The structure elucidation was carried out by 1H and 13C NMR, as well as X-ray diffraction (XRD) analysis .Molecular Structure Analysis
Based on XRD and DFT data, the aromaticity of the 1,3,4-oxadiazole ring was estimated . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Chemical Reactions Analysis
Oxadiazoles have been utilized as high energy molecules or energetic materials, ionic salts, and pharmaceutical compounds . They have been successfully utilized as an essential part of the pharmacophore or as a flat, aromatic linker to place required substituents as per potential applications .Applications De Recherche Scientifique
Antibacterial and Enzyme Inhibition Potential
- Antibacterial and Enzyme Inhibition Activities : Compounds with a combination of 1,3,4-oxadiazole, azinane, sulfonamide, and acetamide functionalities have shown modest antibacterial potential and enzyme inhibition capacities. Specifically, derivatives have been identified with significant activity against bacterial strains and enzymes such as α-glucosidase and acetylcholinesterase, highlighting their potential for therapeutic applications in combating bacterial infections and enzyme-related disorders (Virk et al., 2023).
Computational and Pharmacological Evaluations
- Computational and Pharmacological Insights : Research on novel 1,3,4-oxadiazole derivatives, including computational studies and pharmacological evaluations, has explored their toxicity, tumor inhibition, antioxidant, analgesic, and anti-inflammatory properties. Such studies indicate the versatility of these compounds in drug development, with certain derivatives showing promising results in multiple biological assays, thereby suggesting a wide range of potential medical applications (Faheem, 2018).
Antimicrobial and Hemolytic Activity
- Synthesis and Screening for Antibacterial Activity : The synthesis of N-substituted acetamide derivatives of azinane-bearing 1,3,4-oxadiazole nucleus has been undertaken, with evaluations of their antibacterial potentials. Such research endeavors highlight the compound's effectiveness against various bacterial strains, underscoring its potential in developing new antimicrobial agents (Iqbal et al., 2017).
Molecular Docking Studies
- Molecular Docking and BSA Binding : Investigations into the binding interactions with serum albumin and molecular docking studies provide insights into the compound's potential for targeted drug delivery and interaction with biological macromolecules. This research underscores the importance of understanding the molecular basis of compound interactions within biological systems, paving the way for the design of more effective therapeutic agents (Virk et al., 2023).
Mécanisme D'action
Target of Action
The compound, N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide, is a derivative of 1,2,4-oxadiazole 1,2,4-oxadiazole derivatives have been reported to exhibit a broad spectrum of biological activities, including antibacterial, antiviral, and antileishmanial activities . They have been synthesized as anti-infective agents .
Mode of Action
It is known that oxadiazoles possess hydrogen bond acceptor properties due to the electronegativities of nitrogen and oxygen . This property allows them to interact with their targets, potentially leading to changes in the target’s function.
Biochemical Pathways
It is known that 1,2,4-oxadiazole derivatives can have a wide range of effects on different biochemical pathways due to their broad spectrum of biological activities .
Pharmacokinetics
It is known that the 1,2,4-oxadiazole heterocycle is a bioisostere of amide but shows better hydrolytic and metabolic stability , which could potentially impact its bioavailability.
Result of Action
Some 1,2,4-oxadiazole derivatives have shown moderate nematocidal activity against meloidogyne incognita and anti-fungal activity to rhizoctonia solani . It’s worth noting that some compounds showed strong antibacterial effects on Xanthomonas oryzae pv. oryzae (Xoo), with EC50 values superior to bismerthiazol (BMT) and thiodiazole copper (TDC) .
Propriétés
IUPAC Name |
N-[4-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]sulfonylphenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O4S/c1-13(24)20-16-7-9-17(10-8-16)28(25,26)23-11-15(12-23)19-21-18(22-27-19)14-5-3-2-4-6-14/h2-10,15H,11-12H2,1H3,(H,20,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXTCRZFHPBJKKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-((3-(3-phenyl-1,2,4-oxadiazol-5-yl)azetidin-1-yl)sulfonyl)phenyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[3-(2,4-dichlorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]-3-[(4-fluorobenzyl)oxy]-2-thiophenecarboxamide](/img/structure/B2923499.png)

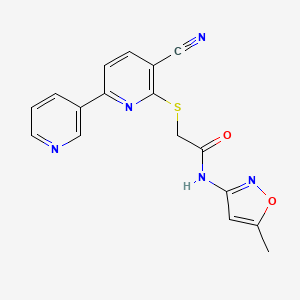
![tert-butyl N-methyl-N-[(1r,3r)-3-(methanesulfonyloxy)cyclobutyl]carbamate](/img/structure/B2923502.png)
![6-(4-Methoxyphenyl)-3-methylisoxazolo[5,4-b]pyridine-4-carboxylic acid](/img/structure/B2923504.png)
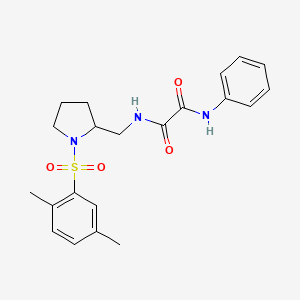
![6-Cyclopropyl-3-{[1-(6-fluoro-1,3-benzoxazol-2-yl)piperidin-4-yl]methyl}-3,4-dihydropyrimidin-4-one](/img/structure/B2923509.png)
![1-[(Z)-2-amino-1,2-dicyanoethenyl]-3-propylurea](/img/structure/B2923512.png)
![(E)-2-(benzo[d]thiazol-2-yl)-3-(2-(4-methoxyphenoxy)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylonitrile](/img/structure/B2923513.png)
![(E)-3-(2,5-dimethyl-1-propylpyrrol-3-yl)-2-[4-[2-(trifluoromethyl)phenyl]sulfonylpiperazine-1-carbonyl]prop-2-enenitrile](/img/structure/B2923514.png)
![N-phenyl-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carbothioamide](/img/structure/B2923517.png)

